1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione
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Overview
Description
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the condensation of 1,3-diketones with pyrazole derivatives. One common method is the reaction of 1,3-pentanedione with 1,3-dimethyl-1H-pyrazole under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods often involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can be used in the study of enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole ring structure but differs in the substitution pattern.
N-substituted (1H-pyrazolyl)propane-1,3-diones: These compounds have different substituents on the pyrazole ring and the diketone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H14N2O2/c1-4-8(13)5-10(14)9-6-12(3)11-7(9)2/h6H,4-5H2,1-3H3 |
InChI Key |
KBKIXXSQBWIRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CN(N=C1C)C |
Origin of Product |
United States |
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